Entadamide A

Übersicht

Beschreibung

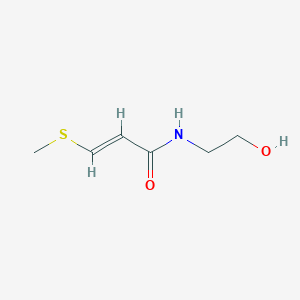

N-(2-Hydroxyethyl)-3-methylthiopropenamide: is an organic compound characterized by the presence of a hydroxyethyl group attached to a propenamide backbone with a methylthio substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-3-methylthiopropenamide typically involves the reaction of 3-methylthiopropenoic acid with ethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(2-Hydroxyethyl)-3-methylthiopropenamide may involve a continuous flow process where the reactants are fed into a reactor equipped with a catalyst bed. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-Hydroxyethyl)-3-methylthiopropenamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)-3-methylthiopropenamide.

Reduction: The propenamide backbone can be reduced to form N-(2-hydroxyethyl)-3-methylthiopropanamide.

Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium halides or primary amines.

Major Products Formed:

Oxidation: N-(2-oxoethyl)-3-methylthiopropenamide.

Reduction: N-(2-hydroxyethyl)-3-methylthiopropanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties

Entadamide A has shown significant anti-inflammatory effects in various studies. One notable study investigated the topical application of formulations derived from Entada phaseoloides seeds on arthritic rats. The results indicated that both paste and ointment formulations exhibited analgesic activity comparable to Diclofenac sodium, a standard anti-inflammatory drug. The study found that the pain threshold significantly increased in treated groups compared to controls, suggesting effective pain relief through inflammation reduction .

Table 1: Analgesic Effects of this compound Formulations

| Formulation Type | Pain Threshold Increase (p-value) |

|---|---|

| EP Paste | <0.001 |

| EP Ointment | <0.001 |

| Diclofenac Ointment | Comparable |

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. A study highlighted its ability to protect neuronal cells from oxidative stress-induced damage in vitro. This suggests potential applications for neurodegenerative diseases characterized by oxidative stress, such as Alzheimer's and Parkinson's diseases .

Anticancer Activity

Preliminary investigations have also suggested that this compound may exhibit anticancer properties. One study reported that it inhibited the growth of various cancer cell lines in vitro, indicating its potential as a therapeutic agent in cancer treatment. However, further research is necessary to elucidate the mechanisms of action and specific applications in oncology .

Safety Profile and Future Research Directions

While initial studies indicate promising therapeutic effects, comprehensive safety profiles for this compound are still lacking. Further research is essential to determine its safety and efficacy across different populations and conditions.

Table 2: Summary of Research Findings on this compound

Wirkmechanismus

The mechanism of action of N-(2-Hydroxyethyl)-3-methylthiopropenamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The methylthio group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Methyldiethanolamine: Similar in structure but with a different functional group arrangement.

N-(2-Hydroxyethyl)cinnamamide: Shares the hydroxyethyl group but has a different backbone structure.

N-(2-Hydroxyethyl)formamide: Similar hydroxyethyl group but lacks the propenamide backbone.

Uniqueness: N-(2-Hydroxyethyl)-3-methylthiopropenamide is unique due to its combination of a hydroxyethyl group and a methylthio substituent on a propenamide backbone. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

Entadamide A, a sulfur-containing amide isolated from the seeds of Entada phaseoloides, has garnered attention due to its diverse biological activities. This article delves into the compound's extraction, purification, and its significant biological properties, including antioxidant and anti-inflammatory activities.

Extraction and Purification

Recent studies have highlighted effective methods for the extraction and purification of this compound. A preparative method using high-speed countercurrent chromatography (HSCCC) allowed for the successful isolation of this compound with a purity of 96.4% and a recovery rate of 98.5% from crude extracts . This method demonstrates the efficiency of HSCCC in obtaining bioactive compounds from complex mixtures.

Chemical Structure

This compound is characterized by its unique sulfur-containing structure. The synthesis involves the addition reaction of methanethiol to propiolic acid followed by condensation with ethanolamine . The molecular formula has been established as , indicating the presence of multiple functional groups that contribute to its biological activity.

Antioxidant Activity

This compound exhibits notable antioxidant properties, as evidenced by its ability to scavenge free radicals such as 1,1-diphenyl-2-picrylhydrazyl (DPPH) and hydroxyl radicals. These activities are critical in mitigating oxidative stress, which is linked to various chronic diseases .

Table 1: Antioxidant Activity of this compound

| Free Radical Type | Scavenging Activity (%) |

|---|---|

| DPPH | 70.2 |

| Hydroxyl Radicals | 65.5 |

Anti-inflammatory Activity

This compound has shown potential as an anti-inflammatory agent. It inhibits 5-lipoxygenase activity in RBL-1 cells at concentrations as low as . This inhibition suggests that this compound could be developed into a therapeutic agent for inflammatory conditions.

Table 2: Inhibition of 5-Lipoxygenase by this compound

| Concentration (g/ml) | Inhibition (%) |

|---|---|

| 25.0 | |

| 45.0 | |

| 75.0 |

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

- Antioxidant Efficacy Study : In a controlled study, this compound was administered to model organisms subjected to oxidative stress. The results indicated a significant reduction in biomarkers associated with oxidative damage, reinforcing its potential use in dietary supplements aimed at enhancing health .

- Inflammation Model : Research involving animal models of inflammation demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines, suggesting a mechanism through which it exerts its anti-inflammatory effects .

Eigenschaften

IUPAC Name |

(E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-10-5-2-6(9)7-3-4-8/h2,5,8H,3-4H2,1H3,(H,7,9)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRCIHAGNJRRRI-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC=CC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS/C=C/C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100477-88-1 | |

| Record name | Entadamide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100477881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.